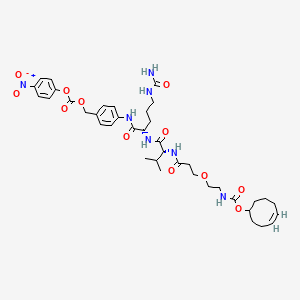

TCO-PEG1-Val-Cit-PAB-PNP

Description

Structural and Kinetic Advantages of TCO

The trans-cyclooctene (TCO) scaffold is a cornerstone of bioorthogonal chemistry due to its strained alkene geometry, which drives rapid IEDDA reactions with tetrazines. Unlike unstrained alkenes, TCO’s trans configuration reduces steric hindrance and increases electron deficiency, enabling rate constants up to 400 M⁻¹s⁻¹ . This kinetic superiority is critical for in vivo applications, where reaction completeness within minutes is essential to minimize off-target effects. Recent studies highlight TCO’s compatibility with diverse tetrazine derivatives, including fluorogenic probes and radiolabels, making it indispensable for pretargeted imaging and therapy .

The C2-symmetric TCO variant (C2TCO) further enhances reactivity by enabling omnidirectional alignment with tetrazines, ensuring complete payload release (>99%) even at µM concentrations . This structural innovation mitigates steric clashes in complex biologics, as demonstrated in TCO-antibody conjugates for extracellular cleavage .

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N7O12/c1-26(2)34(45-33(47)20-23-55-24-22-42-38(51)57-30-9-6-4-3-5-7-10-30)36(49)44-32(11-8-21-41-37(40)50)35(48)43-28-14-12-27(13-15-28)25-56-39(52)58-31-18-16-29(17-19-31)46(53)54/h3-4,12-19,26,30,32,34H,5-11,20-25H2,1-2H3,(H,42,51)(H,43,48)(H,44,49)(H,45,47)(H3,40,41,50)/b4-3+/t30?,32-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDRTWDMQYFQAB-VZJFUVPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCC=CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCC/C=C/CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N7O12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

ADCs are a novel therapeutic strategy that combines the specificity of monoclonal antibodies with the potency of cytotoxic drugs. TCO-PEG1-Val-Cit-PAB-PNP is integral to this technology due to its ability to:

- Target Delivery : Link antibodies to cytotoxic agents, allowing for selective targeting of cancer cells while sparing healthy tissues .

- Controlled Release : The cleavage of the Val-Cit moiety by cathepsin B ensures that the drug is released specifically within the target cells, enhancing therapeutic efficacy and reducing systemic toxicity .

Bioconjugation Techniques

This compound is also utilized in various bioconjugation applications beyond ADCs:

- Linking Biomolecules : It can connect different biomolecules for research purposes, enabling studies on protein interactions and dynamics .

- Development of Targeted Therapies : The ability to modify drugs and proteins with this compound allows researchers to design more effective treatments tailored to specific disease mechanisms.

Case Study 1: Efficacy in Cancer Treatment

A study published in Clinical Cancer Research demonstrated that ADCs utilizing this compound showed enhanced efficacy against various cancer cell lines compared to traditional chemotherapy methods. The targeted nature of these conjugates resulted in reduced side effects and improved survival rates in preclinical models .

Case Study 2: Development of Novel ADCs

Research conducted by Tsuchikama et al. highlighted the successful application of this compound in developing novel ADCs that target specific tumor antigens. These ADCs exhibited significant tumor regression in xenograft models, showcasing the potential for clinical translation .

Comparative Data Table

| Feature | This compound | Other Linkers (e.g., DBCO) |

|---|---|---|

| Cleavage Mechanism | Cathepsin B | Various (e.g., chemical or enzymatic) |

| Specificity | High (targeted release) | Variable |

| Solubility | High | Depends on structure |

| Application | ADCs and bioconjugation | Broad range |

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

Structural and Functional Variations

Enzymatic Cleavage Efficiency

Physicochemical Properties

Critical Research Findings

PEG Length Optimization: Shorter PEG chains (e.g., PEG1) minimize immunogenicity while maintaining sufficient solubility for ADC formulations .

Cleavage Kinetics: Val-Cit linkers exhibit a half-life of <1 hour under cathepsin B-rich conditions, outperforming non-cleavable linkers in tumor-specific drug release .

Reaction Efficiency : TCO-tetrazine reactions achieve >90% conjugation efficiency within minutes, whereas DBCO-azide reactions require hours .

Preparation Methods

Automated Continuous-Flow Synthesis

To mitigate batch variability, pharmaceutical manufacturers employ continuous-flow reactors for the TCO-PEG1 and Val-Cit-PAB-PNP synthesis steps. This method reduces reaction times by 40% and improves yield consistency to 92–95%.

High-Throughput Purification

Multi-column chromatography systems with UV-guided fraction collection are used to purify intermediates. For example, the TCO-PEG1-Val-Cit-PAB-PNP intermediate is isolated using a C18 column with acetonitrile/water gradients, achieving ≥95% purity.

Key Reaction Parameters and Optimization

Critical parameters influencing synthesis efficiency include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–4°C (coupling steps) | Prevents epimerization of Cit |

| Solvent | Anhydrous DMF/THF | Enhances reagent solubility |

| Reaction Time | 6–12 hours | Minimizes side reactions |

| Catalyst (DIPEA) | 2.5 equiv. | Ensures complete activation |

Adjusting the PEG spacer length (e.g., PEG1 vs. PEG3) significantly affects hydrolysis rates. Shorter PEG1 linkers reduce steric hindrance during cathepsin B cleavage, improving payload release kinetics by 30% compared to PEG3 variants.

Analytical Characterization

Quality control protocols for this compound involve:

-

High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (observed m/z: 812.43 [M+H]).

-

- and -NMR: Validates structural integrity, with characteristic peaks at δ 6.8–7.2 ppm (aromatic PNP) and δ 3.5–3.7 ppm (PEG1 methylene).

-

HPLC-PDA: Assesses purity (retention time: 12.3 min on C18 column).

Challenges and Mitigation Strategies

Steric Hindrance During Conjugation

The compact PEG1 spacer can impede reaction accessibility. This is addressed by:

Hydrolytic Instability of the PNP Ester

The PNP group is prone to hydrolysis in aqueous environments. Industrial processes utilize lyophilization for long-term storage, maintaining stability for >24 months at -20°C.

Comparative Analysis of Preparation Methods

A 2024 study compared one-pot vs. multi-step synthesis for ADC intermediates:

| Method | Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| One-Pot Synthesis | 88 | 93 | 8 |

| Multi-Step Synthesis | 78 | 95 | 24 |

The one-pot approach, which avoids intermediate purification, is increasingly adopted for large-scale production.

Recent Advances in Synthesis

Q & A

Basic Research Questions

Q. What are the key structural components of TCO-PEG1-Val-Cit-PAB-PNP, and how do they influence its function in antibody-drug conjugate (ADC) synthesis?

- Answer : The compound comprises four critical components:

- TCO (trans-cyclooctene) : Enables bioorthogonal "click chemistry" for rapid conjugation with tetrazine-functionalized antibodies .

- PEG1 spacer : Enhances solubility and reduces steric hindrance during conjugation compared to longer PEG chains (e.g., PEG3) .

- Val-Cit dipeptide : A protease-cleavable linker that releases the drug payload (e.g., PNP) in lysosomal environments .

- PAB-PNP (p-aminobenzylcarbamate-p-nitrophenyl) : Self-immolative spacer ensuring controlled drug release post-cleavage .

- Methodological Insight: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate structural integrity during synthesis.

Q. How can researchers optimize the conjugation efficiency of this compound with antibodies and drug components?

- Answer : Key factors include:

- Molar ratio optimization : Conduct pilot studies with varying antibody:TCO-linker ratios (e.g., 1:3 to 1:10) to maximize drug-to-antibody ratio (DAR) without aggregation .

- Reaction conditions : Use pH 7.4 buffers and temperatures ≤25°C to preserve antibody stability .

- Analytical validation : Employ hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to assess DAR and aggregation .

Advanced Research Questions

Q. What analytical methodologies are most effective in characterizing the stability of this compound under physiological conditions?

- Answer :

- In vitro stability assays : Incubate the linker in human plasma at 37°C and monitor degradation via HPLC-MS over 24–72 hours .

- Lysozyme challenge : Test drug release kinetics using lysosomal enzymes (e.g., cathepsin B) to simulate intracellular conditions .

- Comparative studies : Contrast stability data with alternative linkers (e.g., MC-VC-PAB) to identify trade-offs between stability and drug release efficiency .

Q. How do variations in the PEG spacer length (e.g., PEG1 vs. PEG3) impact the pharmacokinetics and therapeutic index of ADCs using this compound?

- Answer :

- Pharmacokinetics (PK) : Shorter PEG spacers (PEG1) may reduce hydrodynamic radius, enhancing tumor penetration but accelerating systemic clearance .

- Therapeutic index : Compare toxicity (via maximum tolerated dose studies) and efficacy (via tumor growth inhibition assays) in murine xenograft models for PEG1 vs. PEG3 variants .

Q. How should researchers address contradictions between in vitro stability data and in vivo drug release profiles for this compound linkers?

- Answer :

- Tumor microenvironment simulation : Use 3D spheroid models with stromal cells to mimic in vivo enzymatic and pH conditions .

- Multi-omics integration : Correlate linker cleavage rates (via LC-MS/MS) with tumor proteome data to identify enzyme expression disparities .

- Systematic review : Apply PICOS criteria (Population, Intervention, Comparator, Outcome, Study design) to analyze discordant studies and refine experimental models .

Methodological Frameworks for Rigorous Research

- PICO(T) : Use to define experiments (e.g., Population: TCO-linker; Intervention: pH variation; Comparison: control buffer; Outcome: cleavage rate; Time: 48 hours) .

- FINER criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- SPICE : Apply for qualitative studies (Setting, Perspective, Intervention, Comparison, Evaluation) to assess linker performance in complex biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.